

6-Bromo-2-methylquinoline-4-thiol: A Structural Elucidation & Characterization Guide

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Compound of Interest

Compound Name: 6-Bromo-2-methylquinoline-4-thiol

CAS No.: 332150-33-1

Cat. No.: B406199

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Executive Summary

The structural validation of **6-bromo-2-methylquinoline-4-thiol** presents a classic but deceptive challenge in heterocyclic chemistry. While the carbon skeleton is established via robust synthetic precedent (Conrad-Limpach), the final characterization is complicated by thiol-thione tautomerism. In polar solvents (DMSO, MeOH) and the solid state, this molecule exists predominantly as the 4-thione (1H-quinoline-4-thione) rather than the 4-thiol.

This guide provides a definitive protocol for elucidating this structure, distinguishing the 6-bromo regiochemistry from its isomers, and correctly assigning the tautomeric state using multi-modal spectroscopy.

Part 1: Synthetic Origin & Mechanistic Logic

To elucidate a structure with high confidence, one must first validate the "chemical history" of the sample. The synthesis of **6-bromo-2-methylquinoline-4-thiol** typically follows the Conrad-Limpach-Knorr trajectory, followed by thionation. Understanding this pathway rules out specific isomeric impurities (e.g., the 2-methyl vs. 4-methyl ambiguity common in quinoline synthesis).

The Validated Pathway

- Condensation: 4-Bromoaniline reacts with ethyl acetoacetate.
 - Critical Control: Temperature control () favors the anil (Schiff base) intermediate, while higher temperatures () favor the amide. For 4-hydroxyquinolines, the enamine intermediate is isolated or formed in situ.
- Cyclization: Thermal cyclization (often in diphenyl ether at) yields 6-bromo-2-methylquinolin-4(1H)-one.
- Thionation: Conversion of the carbonyl to the thiocarbonyl using Lawesson's Reagent or .

Mechanistic Visualization

The following diagram illustrates the reaction flow and the critical tautomeric equilibrium that defines the final product's properties.



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Caption: Synthetic trajectory from aniline precursor to the thione/thiol equilibrium. Note the dominance of the thione form in the final product.

Part 2: The Tautomeric Conundrum (Thiol vs. Thione)

The most frequent error in characterizing this molecule is assigning it as a discrete "thiol" (-SH).

- The Reality: In the solid state and in DMSO-
(the standard NMR solvent), the equilibrium lies heavily toward the thione (NH) form.
- The Evidence:
 - Proton NMR: A true thiol (-SH) would show a sharp singlet around 3.0–4.0 ppm. Instead, you will observe a broad, deshielded singlet
ppm (NH).
 - Carbon NMR: The C4 carbon in a thiol would appear around 140–150 ppm. In the thione form, the C=S character shifts this signal significantly downfield (
ppm).

Protocol: Do not report the structure as the thiol without qualifying the solvent conditions. In DMSO-

, report as 6-bromo-2-methylquinoline-4(1H)-thione.

Part 3: Multi-Modal Spectroscopic Elucidation

Mass Spectrometry (MS) - The Isotopic Fingerprint

Before NMR, MS provides the quickest confirmation of the core skeleton and the halogen count.

- Molecular Ion: Expect
at m/z 254 and 256.
- Isotope Pattern: The hallmark of a mono-brominated compound is the 1:1 doublet intensity ratio for the
and
isotopes.
 - Checkpoint: If the ratio is not 1:1, or if you see an M+2 peak at 1:3 ratio (indicating Cl), the sample is compromised.

- Fragmentation: Expect a loss of HS• (33 Da) or Br• (79/81 Da) in EI-MS.

Nuclear Magnetic Resonance (NMR)

The regiochemistry (location of the Br atom) is confirmed by the splitting pattern of the aromatic protons.

Solvent: DMSO-

(Required for solubility of the thione form).

Predicted

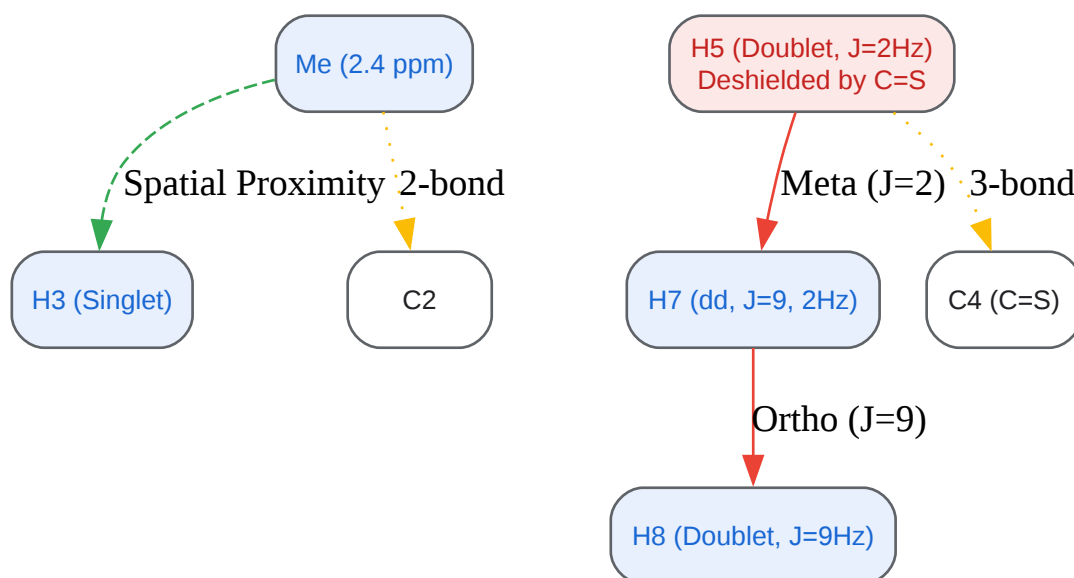
H NMR Data (400 MHz, DMSO-

)

Position	Shift (, ppm)	Multiplicity	Coupling (, Hz)	Assignment Logic
NH	13.5 - 14.0	Broad Singlet	-	Diagnostic: Confirms Thione (NH) form.
H5	8.30 - 8.40	Doublet (d)		Key: H5 is deshielded by the C4=S group. Shows meta coupling to H7.
H8	7.60 - 7.70	Doublet (d)		Ortho coupling to H7.
H7	7.80 - 7.90	dd		Doublet of doublets (Ortho to H8, Meta to H5).
H3	7.10 - 7.20	Singlet (s)	-	Isolated proton on the heterocyclic ring.
CH	2.40 - 2.50	Singlet (s)	-	Methyl group at C2.

Structural Logic Visualization (Graphviz)

This diagram maps the critical NOE (Nuclear Overhauser Effect) and HMBC (Heteronuclear Multiple Bond Correlation) signals required to prove the methyl location and bromine position.



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Caption: NMR Correlation Map. Green dashed lines indicate spatial proximity (NOESY); Red solid lines indicate J-coupling; Yellow dotted lines indicate HMBC connectivity.

Infrared Spectroscopy (IR)

IR is the secondary confirmation of the tautomeric state.

- Thione Form (Dominant):
 - : Broad band,
(often overlaps with aromatic C-H).
 - : Strong bands in the
region.
- Thiol Form (Minor/Absent):
 - : Weak, sharp band at
. Absence of this band confirms the thione solid-state structure.

Part 4: Quality Control & Impurity Profiling

When sourcing or synthesizing this compound for drug development, screen for these specific impurities:

- Disulfide Dimer: Oxidation of the thiol/thione can lead to the disulfide (Ar-S-S-Ar).
 - Detection: MS peak at

◦ High melting point impurity.
- Unreacted 4-Chloro/4-Hydroxy Intermediate:
 - Detection: LC-MS peak at M-16 (OH) or M-44 (Cl vs S difference).
- Regioisomers: If the starting aniline was not pure 4-bromoaniline, or if the cyclization had ambiguity (less likely with Conrad-Limpach but possible with Knorr), 5-bromo or 7-bromo isomers may exist.
 - Differentiation: The splitting pattern of H5/H7/H8 is unique to the 6-bromo substitution. A 7-bromo isomer would show a singlet for H8 (isolated) and two doublets for H5/H6.

References

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